5-Bromoisochroman
Description
Contextual Overview of Brominated Isochroman (B46142) Scaffolds in Organic Synthesis
The isochroman scaffold, a bicyclic ether, is a core structure found in a variety of biologically active natural products and synthetic compounds. The introduction of a bromine atom onto this scaffold, creating brominated isochromans, significantly enhances its utility in organic synthesis. Bromine's role as an excellent leaving group in cross-coupling reactions and its ability to direct further functionalization make these compounds highly sought-after intermediates.
The reactivity of the bromine atom allows for the introduction of various substituents onto the aromatic ring of the isochroman core through well-established methodologies like Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. This versatility enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development.
Strategic Importance of 5-Bromoisochroman as a Building Block in Complex Molecule Construction
This compound, specifically, holds a position of strategic importance due to the specific placement of the bromine atom at the C-5 position. This substitution pattern allows for late-stage functionalization, a highly desirable feature in the synthesis of complex molecules. The ability to introduce key functionalities at a later stage of a synthetic sequence provides flexibility and convergence, often leading to more efficient and higher-yielding routes.
The presence of the bromine atom on the aromatic ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce a new aryl or heteroaryl group at the C-5 position, significantly increasing the molecular complexity in a single step.
Furthermore, the isochroman ring system itself can undergo various transformations. For example, derivatives like 4-bromoisochroman-3-one have been utilized in the synthesis of complex alkaloids like (±) cis-alpinigenine. cdnsciencepub.comresearchgate.net This demonstrates the potential of brominated isochromans to serve as precursors to intricate polycyclic systems. While direct examples of this compound in the total synthesis of natural products are not as extensively documented as its isomers, its structural features suggest analogous applications.
The synthesis of this compound itself can be achieved through the bromination of isochroman. The resulting compound is a stable, versatile intermediate ready for further elaboration. The strategic placement of the bromine atom, combined with the inherent reactivity of the isochroman scaffold, positions this compound as a valuable and powerful tool in the arsenal (B13267) of the synthetic organic chemist for the construction of complex and biologically relevant molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHXNQYPFLNOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292618 | |
| Record name | 5-Bromo-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182949-89-9 | |
| Record name | 5-Bromo-3,4-dihydro-1H-2-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182949-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,4-dihydro-1H-2-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 5 Bromoisochroman and Its Direct Derivatives
Established Synthetic Routes to 5-Bromoisochroman
While specific direct syntheses of this compound are not extensively detailed in the provided search results, related brominated isochroman (B46142) structures offer insight into potential methodologies. For instance, the synthesis of bromoisoquinoline derivatives often involves direct bromination of the isoquinoline (B145761) core using agents like N-bromosuccinimide (NBS) in the presence of strong acids or Lewis acids google.comgoogle.com. These methods typically require catalysts to achieve bromination on the electron-poor isoquinoline system. In contrast, isochroman itself can undergo bromination. Pure, peroxide-free isochroman, when reacted with N-bromosuccinimide, can yield 1-bromoisochroman, along with an unstable 3- or 4-bromoisochroman that readily loses HBr to form 3,4-dehydroisochroman dtic.mil. The exact regioselectivity and conditions for direct bromination at the 5-position of the isochroman ring system would likely involve specific electrophilic aromatic substitution strategies, potentially requiring activating groups or directed metallation.
Catalyst-Free Methods in the Preparation of this compound-4-ketone (Derivative)
A catalyst-free method for the preparation of this compound-4-ketone has been reported google.comgoogle.com. This approach avoids the use of catalysts, which can simplify purification, reduce costs, and minimize environmental impact. One such patent describes a process method for preparing this compound-4-ketone by a catalyst-free method google.com. Another patent mentions a catalyst-free process method for preparing xanthone (B1684191) using xanthene and oxygen under specific conditions, highlighting the feasibility of catalyst-free oxidations google.com. While the exact details of the catalyst-free synthesis of this compound-4-ketone are not elaborated in the provided snippets, the existence of such methods underscores the trend towards more sustainable and efficient chemical synthesis.
Chemical Transformations and Reactivity of 5 Bromoisochroman
Carbon-Carbon Bond Forming Reactions of 5-Bromoisochroman
The aryl bromide moiety in this compound is amenable to several established methods for constructing new carbon-carbon bonds, crucial for elaborating complex molecular structures.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl linkages through the palladium-catalyzed reaction of aryl halides with arylboronic acids. This compound readily participates in this reaction, allowing for the introduction of various aryl or heteroaryl substituents at the 5-position of the isochroman (B46142) scaffold.
A representative example involves the reaction of this compound with phenylboronic acid. In a typical procedure, this compound is reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃). While specific yields and solvent conditions were not detailed in the retrieved information for this particular transformation, the quantities used indicate successful coupling.
Table 3.1.1: Suzuki-Miyaura Coupling of this compound
| Reactant 1 (Boronic Acid) | Substrate | Catalyst | Base | Solvent | Yield | Reference |
| Phenylboronic acid | This compound | Pd(PPh₃)₄ | K₂CO₃ | Not specified | Not specified | scienceopen.com |
Oxidative arylation represents another pathway for C-C bond formation, often involving C-H activation or coupling reactions that proceed with concomitant oxidation. While direct examples of oxidative arylation specifically of this compound are not extensively detailed in the reviewed literature, the broader class of isochroman derivatives has been subjected to such transformations. Research into the oxidative arylation of isochroman systems suggests that metal catalysis is often required for these reactions to proceed effectively, enabling the introduction of aryl groups onto the isochroman framework. The precise role of the bromine atom in such reactions, whether as a leaving group or a directing group, would depend on the specific catalytic system employed.
Carbon-Heteroatom Bond Forming Reactions of this compound
Beyond C-C bond formation, this compound can also be utilized in reactions that forge new bonds between carbon and heteroatoms.
Information regarding the specific application of electrochemical cross-coupling reactions with this compound was not found in the reviewed literature. Therefore, detailed research findings or examples for this particular transformation cannot be provided based on the available data.
Silver-mediated reactions involving isocyanides offer a route to functionalize organic molecules by inserting the isocyanide moiety. This compound has been reported to undergo silver-mediated sequential isocyanide insertion. This process typically involves reacting this compound with an isocyanide in the presence of a silver catalyst, leading to the formation of new derivatives. The exact nature of the isocyanide used and the specific products formed are not fully detailed in the provided snippets, but the methodology highlights the compound's utility in C-heteroatom bond formation.
Table 3.2.2: Silver-Mediated Isocyanide Insertion
| Substrate | Reagent Type | Catalyst Type | Solvent | Temperature | Yield | Reference |
| This compound | Isocyanide (general) | Silver | Not specified | Not specified | Not specified | scienceopen.com |
Applications of 5 Bromoisochroman in Advanced Organic Synthesis
Utilization as a Synthetic Intermediate for Functionalized Isochromans
5-Bromoisochroman serves as a key precursor for a wide range of 5-substituted isochroman (B46142) derivatives. The carbon-bromine bond at the C-5 position is readily transformed through transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions allow for the modular and efficient installation of various substituents onto the isochroman core.
Prominent among these transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. sigmaaldrich.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with organoboron compounds (such as boronic acids or esters) to form a new carbon-carbon bond. This method is exceptionally reliable for creating 5-aryl or 5-vinyl isochroman derivatives.
Buchwald-Hartwig Amination: To forge carbon-nitrogen bonds, the Buchwald-Hartwig amination is employed. This palladium-catalyzed process couples this compound with a wide array of primary or secondary amines, amides, or N-heterocycles, yielding 5-amino-functionalized isochromans.
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the palladium- and copper-cocatalyzed reaction of this compound with terminal alkynes, leading to the synthesis of 5-alkynylisochroman derivatives.
The application of these coupling strategies provides a powerful platform for generating libraries of functionalized isochromans for various research purposes, including medicinal chemistry and materials science. An example includes the synthesis of derivatives like 5-bromo-1-(4-methoxyphenyl)isochroman, highlighting the modification potential of the isochroman scaffold. molaid.com
| Reaction Type | Coupling Partner | Bond Formed | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 5-Aryl/Vinyl-isochromans |
| Buchwald-Hartwig Amination | R₂NH | C-N | 5-Amino-isochromans |
| Sonogashira Coupling | R-C≡CH | C-C(sp) | 5-Alkynyl-isochromans |
Contribution to the Synthesis of Diverse Heterocyclic Frameworks for Research
Beyond simple functionalization, this compound is a valuable starting material for the assembly of more complex, multi-ring heterocyclic systems. The isochroman unit can serve as a foundational scaffold upon which other rings are constructed or to which other heterocyclic moieties are attached, leading to novel molecular frameworks.
A notable example is the synthesis of hybrid molecules that incorporate both the isochroman and azole substructures. Research has demonstrated the electrochemical cross-dehydrogenative coupling (CDC) reaction between isochroman and indazole. mdpi.com In a related context, brominated isochromans are key intermediates. For instance, the synthesis of 5-bromo-1-(isochroman-1-yl)-1H-indazole creates a complex molecule where the isochroman core is linked to an indazole ring system via a new C-N bond at the C-1 position of a separate isochroman unit. mdpi.com While this specific example links an unsubstituted isochroman to a bromo-substituted indazole, the underlying principle demonstrates how bromo-isochromans are integral to creating such diverse frameworks. The bromine atom on the 5-position of the isochroman ring remains available for subsequent functionalization, allowing for the further elaboration of these complex scaffolds.
This strategy of combining privileged heterocyclic motifs is of significant interest in drug discovery, where molecular complexity and diversity are crucial for identifying new bioactive agents.
| Starting Material (A) | Starting Material (B) | Key Transformation | Resulting Heterocyclic Framework | Ref. |
|---|---|---|---|---|
| Isochroman | 5-Bromo-1H-indazole | Electrochemical C-N Coupling | 5-Bromo-1-(isochroman-1-yl)-1H-indazole | mdpi.com |
Spectroscopic Characterization of 5 Bromoisochroman and Its Elucidated Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13). It allows for the determination of the number of different types of protons and carbons, their chemical environment, and their connectivity through spin-spin coupling.
Proton NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is crucial for identifying the different types of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, influenced by nearby electronegative atoms or functional groups. The integration of the signal reveals the relative number of protons giving rise to that signal. Furthermore, spin-spin coupling, observed as splitting of signals into multiplets (doublets, triplets, quartets, etc.), provides information about the number of adjacent, non-equivalent protons. For 5-Bromoisochroman, ¹H NMR would be used to identify and assign signals corresponding to the protons on the aromatic ring, the methylene (B1212753) groups within the isochroman (B46142) ring, and any protons on substituents. While specific ¹H NMR data for this compound was not detailed in the provided snippets, this technique is fundamental for its structural confirmation scienceopen.comacs.orgresearchgate.net.
Carbon-13 NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each chemically distinct carbon atom typically gives rise to a single signal, with its chemical shift (δ) indicative of its hybridization state and electronic environment. This includes signals for aromatic carbons, aliphatic carbons, and carbons adjacent to heteroatoms or the bromine atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. Although specific ¹³C NMR data for this compound was not detailed in the provided snippets, it is an essential tool for confirming the carbon framework scienceopen.comresearchgate.net.
Table 5.1.1: Expected ¹H NMR Data for this compound (Illustrative)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Number of Protons | Assignment Notes |
| Aromatic Protons | ~7.0-7.8 | Multiplets | Various | 4 | Signals influenced by bromine and ether oxygen. |
| Methylene (C4) | ~4.0-4.5 | Multiplet | ~7-12 | 2 | Adjacent to oxygen and CH₂ at C3. |
| Methylene (C3) | ~2.8-3.2 | Multiplet | ~7-12 | 2 | Adjacent to C4 and aromatic ring. |
| Specific data for this compound not found in provided snippets. |
Table 5.1.2: Expected ¹³C NMR Data for this compound (Illustrative)
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment Notes |
| Aromatic Carbons | ~110-150 | C-Br at ~110-120, other aromatic carbons vary. |
| Methylene (C4) | ~65-75 | Adjacent to ether oxygen. |
| Methylene (C3) | ~25-35 | Adjacent to aromatic ring. |
| Specific data for this compound not found in provided snippets. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. Fragmentation patterns generated during ionization can also reveal structural details.
Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile compounds, suitable for molecules like isochromans. ESI-MS typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) in the gas phase. For this compound (molecular formula C₉H₇BrO, molecular weight ~211.06 g/mol ), ESI-MS would be expected to show a prominent ion peak corresponding to its molecular mass, likely with isotopic patterns characteristic of bromine (¹⁹Br and ⁸¹Br). Tandem mass spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions, which can help confirm structural features, such as the presence of the bromine atom or the isochroman ring system. ESI-MS has been applied in studies involving this compound scienceopen.com.
Table 5.2.1: Expected Mass Spectrometric Data for this compound (Illustrative)
| Ion Type | Expected m/z Value (approx.) | Ionization Method | Notes |
| Molecular Ion | ~211.06 / 213.06 | ESI (+ve) | Due to ¹⁹Br and ⁸¹Br isotopes. |
| Molecular Ion | ~210.05 / 212.05 | ESI (-ve) | Less common for ethers, but possible. |
| Fragment Ions | Variable | ESI-MS/MS | Fragmentation patterns would depend on the specific cleavage sites within the this compound structure. |
| Specific data for this compound not found in provided snippets. |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can precisely map the positions of atoms, bond lengths, bond angles, and molecular conformation. This technique is invaluable for confirming the absolute configuration and solid-state structure of complex molecules. While X-ray crystallography has been employed for the structural elucidation of various isochroman derivatives scienceopen.comacs.orgamazonaws.commdpi.com, specific crystallographic data for this compound itself was not detailed in the provided snippets. However, the technique would provide an unambiguous confirmation of its structure if suitable crystals could be obtained.
Infrared (IR) Spectroscopy for Functional Group Probing
Infrared (IR) spectroscopy probes the vibrational modes of molecules, which are unique to specific functional groups. When a molecule absorbs IR radiation, its bonds vibrate at characteristic frequencies, appearing as absorption bands in the spectrum. This technique is highly effective for identifying the presence or absence of key functional groups. For this compound, IR spectroscopy would typically reveal characteristic absorption bands associated with:
C-H stretching : Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are typically below 3000 cm⁻¹ libretexts.orgpressbooks.pub.
C-O stretching : The ether linkage within the isochroman ring would result in C-O stretching bands, often in the 1000-1300 cm⁻¹ region libretexts.orgpressbooks.pub.
Aromatic C=C stretching : These typically appear in the 1450-1650 cm⁻¹ region libretexts.orgpressbooks.pub.
C-Br stretching : The carbon-bromine bond vibration usually occurs in the fingerprint region, typically between 500-650 cm⁻¹ libretexts.org.
IR spectroscopy has been utilized in studies involving bromoisochroman compounds liverpool.ac.ukresearcher.life. However, specific absorption band values for this compound were not detailed in the provided snippets.
Table 5.4: Expected IR Absorption Bands for this compound (Illustrative)
| Functional Group | Typical Absorption Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H stretch | 3030-3100 | Medium | Above 3000 cm⁻¹ |
| Aliphatic C-H stretch | 2850-2960 | Strong | Below 3000 cm⁻¹ |
| Aromatic C=C stretch | 1450-1600 | Medium | Ring vibrations |
| C-O (Ether) stretch | 1000-1300 | Strong | Characteristic of the isochroman ring. |
| C-Br stretch | 500-650 | Weak-Medium | In the fingerprint region. |
| Specific data for this compound not found in provided snippets. |
Compound List:
this compound
Isochroman
4-Bromoisochroman-1-one
5-(8-Allyloxy-5-bromo-isochroman)
6p (Derivative mentioned in scienceopen.com)
5-bromo isatin (B1672199)
Mechanistic and Theoretical Investigations of 5 Bromoisochroman Reactivity
Computational Chemistry Approaches for Understanding Reaction PathwaysA search for computational chemistry studies on 5-Bromoisochroman did not yield any specific results.
Predictive Modeling of ReactivityPredictive modeling studies concerning the reactivity of this compound have not been identified in the available literature.
Due to the lack of specific scientific data for this compound, the generation of the requested article with detailed research findings and data tables is not feasible at this time. Further experimental and computational research would be required to provide the information necessary to fulfill this request.
Future Prospects and Research Trajectories in 5 Bromoisochroman Chemistry
Innovations in Catalytic Transformations of 5-Bromoisochroman
Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations that were previously challenging. Recent advancements have explored various catalytic systems to functionalize the molecule, leading to diverse chemical scaffolds.
Silver-mediated catalysis has shown promise in transforming this compound into valuable heterocyclic systems, such as indoles, through catalytic synthesis pathways scienceopen.com. Furthermore, derivatives of this compound, like tert-Butyl ((this compound-1-yl)methyl)(methyl)carbamate, can undergo transformations facilitated by Lewis acids, such as zinc chloride, to form carbamate (B1207046) bonds, indicating potential for further functionalization of the isochroman (B46142) core vulcanchem.com. While not directly involving this compound, research into related bromo-isochromanones, such as 4-Bromoisochroman-3-one, has demonstrated their utility in highly regio- and diastereoselective Diels–Alder reactions for constructing bridged polycyclic lactones researchgate.net. Similarly, biocatalytic approaches, like those employing vanadium chloroperoxidase (CiVCPO), have been developed for the chemoenzymatic cyclization of related substrates to form 4-hydroxyisochroman-1-ones, offering environmentally friendly alternatives to traditional chemical methods researchgate.netresearchgate.net. Palladium-catalyzed reactions and the use of iron-based catalysts are also being investigated for various transformations, aiming for improved efficiency and selectivity in isochroman chemistry acs.orgliverpool.ac.uk.
Table 1: Catalytic Transformations Involving this compound and Related Structures
| Reaction Type / Transformation | Catalyst System | Substrate / Starting Material | Target Product Class | Key Advancement / Observation | Citation |
| Indole (B1671886) Synthesis | Silver-mediated | This compound | Indoles | Catalytic synthesis of indole scaffolds | scienceopen.com |
| Carbamate Formation | Lewis Acids (e.g., ZnCl2) | Derivative of this compound | N-Boc protected carbamates | Facilitates carbamate bond formation | vulcanchem.com |
| Diels–Alder Reaction | N/A (related compound) | 4-Bromoisochroman-3-one | Bridged Polycyclic Lactones | Construction of complex polycyclic frameworks | researchgate.net |
| Chemoenzymatic Cyclization | Vanadium Chloroperoxidase (CiVCPO) | 2-vinylbenzoic acids | 4-hydroxyisochroman-1-ones | Environmentally friendly synthesis route | researchgate.netresearchgate.net |
| Selective Oxidation | Polyoxometalate-based catalyst | Isochroman | Isochromanone | Efficient oxidation using O2 | researchgate.net |
Development of Greener Synthetic Routes for this compound Production
The drive towards sustainable chemistry necessitates the development of greener synthetic routes for the production of valuable chemical intermediates like this compound. Research efforts are increasingly focused on minimizing environmental impact by reducing waste, energy consumption, and the use of hazardous reagents.
Strategies include the exploration of catalyst-free methods for synthesizing related compounds, such as this compound-4-ketone, which simplifies purification and reduces waste streams google.com. The broader field of green chemistry in pharmaceutical manufacturing highlights the potential of techniques like continuous flow chemistry and biocatalysis to create more efficient and environmentally benign processes news-medical.net. For instance, replacing toxic solvents with renewable ones, optimizing reaction conditions to increase atom economy, and employing milder oxidants like hydrogen peroxide catalyzed by biocatalysts are key areas of development researchgate.netresearchgate.netnews-medical.net. Electroorganic chemistry also presents a promising avenue, offering controlled reactions that can avoid harsh reagents and byproducts cardiff.ac.uk. Companies are being recognized for developing greener pathways that significantly reduce organic waste, solvent use, and energy consumption, often through process intensification and novel synthetic strategies news-medical.netepa.govepa.gov. These principles can be applied to the synthesis of this compound, aiming for higher yields, reduced byproducts, and minimized environmental footprint.
Table 2: Green Chemistry Principles and Approaches Applicable to this compound Synthesis
| Green Approach / Principle | Key Features / Benefits | Impact / Application Example | Citation |
| Biocatalysis | Enzyme-catalyzed reactions, mild conditions, selectivity | Chemoenzymatic synthesis of isochroman derivatives | researchgate.netresearchgate.net |
| Solvent Minimization/Replacement | Use of water, organic solvents with lower toxicity, solvent-free conditions | Reduced waste, improved safety | General green chemistry practices |
| Catalysis Optimization | Efficient catalysts, catalyst recyclability, catalyst-free methods | Improved atom economy, reduced waste, simplified purification | Synthesis of related bromo-isochromanones |
| Process Intensification | Continuous flow, fewer steps, higher yields | Reduced energy and solvent use, increased efficiency | Pharmaceutical process improvements |
| Atom Economy | Maximizing incorporation of starting materials into the final product | Reduced waste generation | Fundamental principle of green synthesis |
Expanding the Synthetic Scope of this compound in Novel Chemical Syntheses
The bromine substituent and the inherent structure of this compound make it a versatile synthon for constructing a wide array of complex organic molecules, including potential pharmaceuticals, agrochemicals, and advanced materials. Its utility is being continually expanded through its incorporation into various coupling reactions and functionalization strategies.
As a building block, this compound has been utilized in catalytic transformations to directly synthesize important heterocyclic motifs like indoles scienceopen.com. The bromine atom serves as an excellent handle for cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the synthesis of isochroman-5-yl piperazines, which are relevant scaffolds in medicinal chemistry conicet.gov.ar. Beyond its role in synthesizing biologically active molecules, the bromine atom's presence also suggests potential applications in materials science, for instance, in the development of polymers with enhanced flame-retardant properties, as indicated by studies on similar brominated compounds vulcanchem.com. Furthermore, related bromo-isochromanones have been employed in Diels-Alder reactions to build intricate bridged polycyclic lactone structures, showcasing the broader synthetic utility of the brominated isochroman framework in creating complex molecular architectures researchgate.net.
Table 3: Applications of this compound as a Synthetic Building Block
| Role of this compound | Key Transformation / Reaction | Target Molecule Class / Application | Significance / Advancement | Citation |
| Building Block | Catalytic Indole Synthesis | Indoles | Direct access to indole scaffolds | scienceopen.com |
| Precursor | Buchwald-Hartwig Amination | Isochroman-5-yl piperazines | Synthesis of potential bioactive amines | conicet.gov.ar |
| Intermediate | Polymerization (via Bromine) | Flame-retardant polymers | Potential in materials science | vulcanchem.com |
| Synthon | Diels–Alder reaction (related) | Bridged Polycyclic Lactones | Construction of complex fused ring systems | researchgate.net |
Compound List:
this compound
tert-Butyl ((this compound-1-yl)methyl)(methyl)carbamate
Isochroman-5-yl piperazine (B1678402)
4-Bromoisochroman-3-one
4-hydroxyisochroman-1-one
Indoles
Piperazines
Bridged Polycyclic Lactones
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromoisochroman, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : this compound (C₉H₉BrO) is typically synthesized via bromination of isochroman derivatives or cyclization of brominated precursors. Key steps include refluxing in anhydrous solvents (e.g., DCM) with catalysts like AlCl₃. Structural confirmation requires NMR (¹H/¹³C) for bromine position and stereochemistry, HPLC for purity (>95% per standard protocols), and mass spectrometry for molecular weight validation . Experimental details must specify reaction conditions (temperature, solvent ratios) and purification methods (column chromatography, recrystallization) to ensure reproducibility .
Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer : Purity assessment requires dual orthogonal methods: HPLC (with UV detection at 254 nm) and elemental analysis. Acceptable purity for in vitro studies is ≥95%, while in vivo assays demand ≥98% to minimize off-target effects. Trace impurities (e.g., residual solvents) should be quantified via GC-MS and reported in supplementary data .
Q. What stability considerations are critical when handling this compound in aqueous versus non-polar environments?
- Methodological Answer : Stability studies should include accelerated degradation tests under varied pH (2–12), temperatures (4°C–40°C), and light exposure. Use UV-Vis spectroscopy to monitor absorbance shifts indicative of decomposition. In aqueous buffers, hydrolysis risk increases at pH > 8; non-polar solvents (e.g., DMSO) enhance stability but require inert-atmosphere storage .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound synthesis?
- Methodological Answer : Contradictions often arise from divergent intermediates or kinetic vs. thermodynamic control. Employ isotopic labeling (e.g., ²H/¹³C) to track reaction pathways, complemented by DFT calculations to model transition states. Compare activation energies under varying conditions (e.g., solvent polarity) to identify dominant mechanisms .
Q. What computational strategies optimize the regioselectivity of this compound derivatives for targeted bioactivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) and QSAR models to predict binding affinities with target proteins (e.g., kinases). Adjust substituent positions via DFT-based electrostatic potential maps to enhance selectivity. Validate predictions with SPR (surface plasmon resonance) assays .
Q. How should researchers design experiments to address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and include positive/negative controls. Perform meta-analyses of existing literature to identify confounding variables (e.g., solvent choice affecting solubility). Replicate key studies under harmonized conditions and apply statistical tools (ANOVA, Bonferroni correction) to assess significance .
Q. What strategies improve yield in multi-step syntheses of this compound without compromising scalability?
- Methodological Answer : Optimize stepwise intermediates via Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, catalyst loading). Use flow chemistry for exothermic bromination steps to enhance control. Report yields per ICH guidelines, including isolated vs. theoretical percentages .
Methodological Frameworks
- Literature Review : Follow PRISMA guidelines for systematic reviews. Use SciFinder and Reaxys with keywords like "this compound AND synthesis" and apply Boolean operators to filter by publication date (post-2010) and study type (experimental) .
- Data Validation : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For reproducibility, document raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
